molecular formula C17H17NO4 B11432252 prop-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

prop-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11432252
M. Wt: 299.32 g/mol
InChI Key: ISSJKOPBGXJRBJ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a combination of furan, indole, and ester functional groups. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The ester functional group can be introduced by reacting the carboxylic acid derivative of the indole with prop-2-en-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Friedel-Crafts acylation steps, as well as the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group in the indole ring can yield the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the indole ring.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving indole and furan derivatives.

    Medicine: Investigation of its potential as a drug candidate due to its structural similarity to biologically active indole derivatives.

    Industry: Use in the development of new materials with unique properties due to its complex structure.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize indole or furan moieties, potentially inhibiting or modulating their activity. The ester functional group may also play a role in its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate derivatives: Similar in structure but lack the furan ring.

    Furan-2-carboxylate derivatives: Similar in structure but lack the indole ring.

    Prop-2-en-1-yl esters: Similar in structure but lack the indole and furan rings.

Uniqueness

Prop-2-en-1-yl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the combination of the indole, furan, and ester functional groups in a single molecule. This combination imparts unique chemical reactivity and potential biological activity that is not found in simpler compounds.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

prop-2-enyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C17H17NO4/c1-3-6-22-17(20)16-10(2)15-12(18-16)8-11(9-13(15)19)14-5-4-7-21-14/h3-5,7,11,18H,1,6,8-9H2,2H3

InChI Key

ISSJKOPBGXJRBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OCC=C

Origin of Product

United States

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